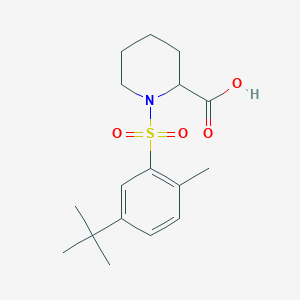![molecular formula C18H19ClN2O3 B7499364 N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499364.png)
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide, also known as CFM-2, is a small molecule inhibitor of the TRPV1 channel. The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and low pH. It is expressed in sensory neurons and is involved in the transmission of pain signals. CFM-2 has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.
Mécanisme D'action
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide is a TRPV1 channel inhibitor. It binds to the channel and prevents it from being activated by various stimuli, including heat, capsaicin, and low pH. This results in a reduction in the transmission of pain signals from sensory neurons to the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, from immune cells. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, this compound has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that are involved in the development of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for the TRPV1 channel, which reduces the risk of off-target effects. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in some experiments. In addition, it has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide. One area of research could be to investigate its potential as a treatment for chronic pain conditions in humans. Another area of research could be to investigate its effects on other TRP channels, which are involved in a variety of physiological processes. Additionally, this compound could be used as a tool to investigate the role of the TRPV1 channel in various physiological and pathological processes. Overall, this compound has the potential to be a valuable research tool and a promising therapeutic agent for the treatment of chronic pain.
Méthodes De Synthèse
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-piperidone hydrochloride with 5-chlorofuran-2-carbonyl chloride in the presence of triethylamine to form N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]acetamide. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of potassium carbonate to form this compound. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has been extensively studied in animal models of pain. It has been shown to be effective in reducing pain in models of inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to be effective in reducing hyperalgesia and allodynia, which are common symptoms of chronic pain conditions. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Propriétés
IUPAC Name |
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-4-2-3-5-14(12)17(22)20-13-8-10-21(11-9-13)18(23)15-6-7-16(19)24-15/h2-7,13H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRLERRLPSFWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)

![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)


![N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499351.png)


![N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499372.png)


![N-[1-(1,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499387.png)
